molecular formula C19H14N2S3 B2842674 2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 328108-19-6

2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2842674
CAS No.: 328108-19-6
M. Wt: 366.52
InChI Key: DYHRLEDAEDPIHP-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]pyridine core fused with a pyridine ring, substituted with two thiophen-2-yl groups at positions 4 and 7 (the latter as a methylidene derivative), a methylsulfanyl group at position 2, and a nitrile group at position 2.

Properties

IUPAC Name

2-methylsulfanyl-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S3/c1-22-19-15(11-20)17(16-5-3-9-24-16)14-7-6-12(18(14)21-19)10-13-4-2-8-23-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRLEDAEDPIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyridine Motifs

  • 4-Phenyl-6-(Thiophen-2-yl)Tetrahydropyrimidine-2,5-Dione (12a) :
    This compound () shares thiophene substituents but differs in its tetrahydropyrimidine-dione core. Its melting point (270–272°C) and elemental analysis (C: 56.19%, H: 5.16%, N: 7.88%) highlight its stability, which is lower than the target compound’s expected stability due to the latter’s fused cyclopenta[b]pyridine system .
  • Thiazolyl Pyridines with Thiophene Moieties () :
    These derivatives, synthesized via one-pot reactions, incorporate ethynyl and carbonyl linkages between thiophene and pyridine. Their structural flexibility contrasts with the rigid fused-ring system of the target compound, which may influence electronic properties and binding affinities in biological applications .
  • Benzothiazolopyridine Derivatives () :
    The compound 6 (C17H10ClN3S2) features a benzothiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine scaffold. Its structural complexity and sulfur-rich architecture parallel the target compound’s heterocyclic diversity, though the absence of thiophene groups limits direct functional comparisons .

Functional Group Analogues

  • Pyrimidine-5-Carbonitrile Derivatives () :
    Compound 3 () and 7d () contain nitrile groups critical for hydrogen bonding and bioactivity. The target compound’s nitrile at position 3 may enhance cytotoxicity, as seen in analogous carbonitrile-containing pyrimidines with reported antibacterial activity .
  • Methylsulfanyl-Containing Compounds :
    The methylsulfanyl group in the target compound is less common in the cited evidence but is structurally analogous to thiourea or thioether moieties in other derivatives. This group may modulate solubility and metabolic stability compared to hydroxyl or methoxy substituents .

Comparative Data Table

Compound Name / ID Molecular Formula Melting Point (°C) Key Substituents Biological Activity (Reported)
Target Compound C21H15N3S3 Not reported Cyclopenta[b]pyridine, 2× thiophene Hypothesized cytotoxicity
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione C17H18N2O5S 270–272 Tetrahydropyrimidine-dione, thiophene Not reported
Thiazolyl Pyridine () Not specified Not reported Thiophene-carbonyl, ethynyl Anticancer (in silico)
Benzothiazolopyridine 6 C17H10ClN3S2 Not reported Chlorophenyl, thioxo Cytotoxic
Pyrazole-4-carbonitrile 7d C16H13N5OS2 191.8 Thiadiazole, nitrile Antimicrobial

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